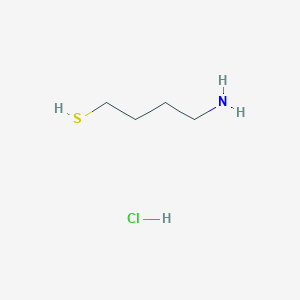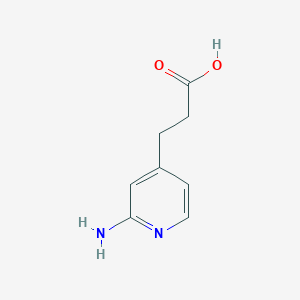
3-(2-Aminopyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Aminopyridin-4-yl)propanoic acid” is a chemical compound that has gained significant interest in scientific research due to its potential biological and chemical properties. It is also known as 2-amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride .
Molecular Structure Analysis
The molecular formula of “3-(2-Aminopyridin-4-yl)propanoic acid” is C8H10N2O2. The InChI code is 1S/C8H10N2O2/c9-6(8(12)13)3-5-1-2-11-7(10)4-5;;/h1-2,4,6H,3,9H2,(H2,10,11)(H,12,13);2*1H .
Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Aminopyridin-4-yl)propanoic acid” is 166.18 g/mol. Unfortunately, there is limited information available on its other physical and chemical properties such as density, boiling point, melting point, and flash point .
Scientific Research Applications
Chemical Synthesis
“3-(2-Aminopyridin-4-yl)propanoic acid” is used in the synthesis of various chemical compounds. It’s a key ingredient in the production of 2-amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride . This compound has a molecular weight of 254.12 and is stored at room temperature .
Antimicrobial Applications
Derivatives of “3-(2-Aminopyridin-4-yl)propanoic acid” have shown promising results as antimicrobial agents. For instance, 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and tested against multidrug-resistant bacterial and fungal pathogens . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Drug Development
The compound and its derivatives are being explored for their potential in drug development. Hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .
Research on A. baumannii
A derivative of “3-(2-Aminopyridin-4-yl)propanoic acid”, specifically the dimethylpyrole containing derivative 17, showed activity against A. baumannii with a MIC of 16 µg/mL .
properties
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyridin-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



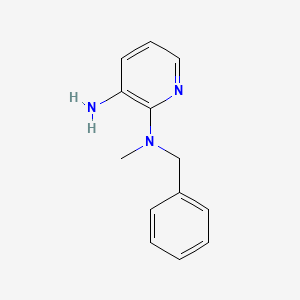
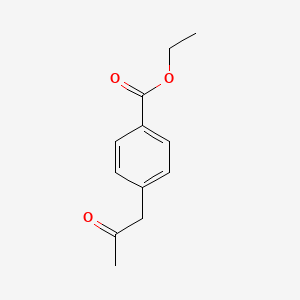
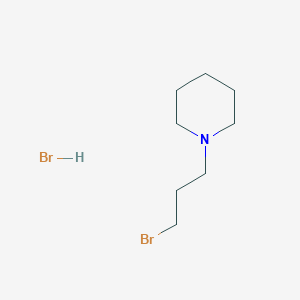


![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)



![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)

